molecular formula C16H36O7P2S B13782334 [2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate

[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate

Cat. No.: B13782334
M. Wt: 434.5 g/mol
InChI Key: GTDBTDLYMDMWRE-UHFFFAOYSA-N
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Description

Tetraisobutyl thioperoxydiphosphate is a chemical compound with the molecular formula C16H36O4P2S4 and a molecular weight of 434.465 g/mol . It is known for its unique structure, which includes phosphorus, sulfur, and oxygen atoms. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraisobutyl thioperoxydiphosphate can be synthesized through the reaction of antimony(III) tris-(O,O-diethylphosphorodithioate) with ferric chloride in an ether solution . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, tetraisobutyl thioperoxydiphosphate is produced in large quantities using cGMP (current Good Manufacturing Practice) standards. The production process involves high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraisobutyl thioperoxydiphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfur-containing products.

    Reduction: It can be reduced under specific conditions to yield simpler phosphorus-sulfur compounds.

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with tetraisobutyl thioperoxydiphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like ether or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .

Scientific Research Applications

Tetraisobutyl thioperoxydiphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraisobutyl thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Bis-(O,O-diethylthiophosphoryl) disulfide
  • Dichloroantimony O,O-diethyl phosphorodithioate
  • Tetraisobutyl orthotitanate

Uniqueness

Tetraisobutyl thioperoxydiphosphate stands out due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts unique chemical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C16H36O7P2S

Molecular Weight

434.5 g/mol

IUPAC Name

[2-methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate

InChI

InChI=1S/C16H36O7P2S/c1-13(2)9-18-22-25(26,21-12-16(7)8)23-24(17,19-10-14(3)4)20-11-15(5)6/h13-16H,9-12H2,1-8H3

InChI Key

GTDBTDLYMDMWRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COOP(=S)(OCC(C)C)OP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

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